molecular formula C21H15N3OS2 B14940194 1-Phenothiazin-10-yl-2-(2-sulfanylbenzimidazolyl)ethan-1-one

1-Phenothiazin-10-yl-2-(2-sulfanylbenzimidazolyl)ethan-1-one

Cat. No.: B14940194
M. Wt: 389.5 g/mol
InChI Key: XWNSDEQRWLFVIX-UHFFFAOYSA-N
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Description

1-Phenothiazin-10-yl-2-(2-sulfanylbenzimidazolyl)ethan-1-one is a complex organic compound that combines the structural features of phenothiazine and benzimidazole

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Phenothiazin-10-yl-2-(2-sulfanylbenzimidazolyl)ethan-1-one typically involves the following steps:

    Formation of Phenothiazine Derivative: The phenothiazine core is synthesized through the cyclization of diphenylamine with sulfur.

    Benzimidazole Formation: The benzimidazole moiety is prepared by the condensation of o-phenylenediamine with carbon disulfide.

    Coupling Reaction: The final step involves coupling the phenothiazine derivative with the benzimidazole derivative under specific conditions, often using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimization for yield and purity. This might involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-Phenothiazin-10-yl-2-(2-sulfanylbenzimidazolyl)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the benzimidazole moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to an alcohol.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

1-Phenothiazin-10-yl-2-(2-sulfanylbenzimidazolyl)ethan-1-one has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or anticancer agent.

    Medicine: Explored for its pharmacological properties, including potential use as a therapeutic agent.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-Phenothiazin-10-yl-2-(2-sulfanylbenzimidazolyl)ethan-1-one involves its interaction with various molecular targets:

    Molecular Targets: It may interact with enzymes or receptors, altering their activity.

    Pathways Involved: The compound could modulate signaling pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Similar Compounds

    Phenothiazine Derivatives: Such as chlorpromazine and promethazine, which are used as antipsychotic and antihistamine agents, respectively.

    Benzimidazole Derivatives: Such as albendazole and mebendazole, which are used as antiparasitic agents.

Uniqueness

1-Phenothiazin-10-yl-2-(2-sulfanylbenzimidazolyl)ethan-1-one is unique due to its combined structural features of phenothiazine and benzimidazole, which may confer distinct biological and chemical properties not found in other compounds.

Properties

Molecular Formula

C21H15N3OS2

Molecular Weight

389.5 g/mol

IUPAC Name

1-phenothiazin-10-yl-2-(2-sulfanylidene-3H-benzimidazol-1-yl)ethanone

InChI

InChI=1S/C21H15N3OS2/c25-20(13-23-15-8-2-1-7-14(15)22-21(23)26)24-16-9-3-5-11-18(16)27-19-12-6-4-10-17(19)24/h1-12H,13H2,(H,22,26)

InChI Key

XWNSDEQRWLFVIX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)NC(=S)N2CC(=O)N3C4=CC=CC=C4SC5=CC=CC=C53

Origin of Product

United States

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